3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione
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Overview
Description
3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione is a compound that combines the structural features of carbazole and thiazolidine-2,4-dione. Carbazole is a tricyclic aromatic compound known for its biological activity, while thiazolidine-2,4-dione is a heterocyclic compound with applications in medicinal chemistry. The combination of these two moieties in a single molecule can potentially lead to compounds with unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione typically involves the reaction of carbazole derivatives with thiazolidine-2,4-dione derivatives. One common method involves the reaction of 9H-carbazole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process. Additionally, the use of catalysts and advanced purification techniques such as chromatography could be employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione has several scientific research applications, including:
Biology: It can be used in the study of biological processes and as a probe to investigate the interactions of carbazole and thiazolidine-2,4-dione moieties with biological targets.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with DNA and proteins, potentially leading to antiproliferative and cytotoxic effects. The thiazolidine-2,4-dione moiety can interact with enzymes and receptors involved in metabolic processes, contributing to its biological activity. The combined effects of these two moieties can result in a compound with unique and potent biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds also contain a carbazole moiety and have shown significant biological activity, including anticancer and antimicrobial properties.
4-hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Uniqueness
3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione is unique due to the combination of carbazole and thiazolidine-2,4-dione moieties in a single molecule. This combination can lead to enhanced biological activity and the potential for new applications in various fields of research .
Properties
IUPAC Name |
3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-12(10-20-17(22)11-24-18(20)23)9-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,21H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCZOAOTLIAYFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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